METHYL N-[5-(1-PYRROLIDINYLMETHYL)-1,3-THIAZOL-2-YL]CARBAMATE
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Overview
Description
Methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound with the molecular formula C10H15N3O2S It is characterized by the presence of a thiazole ring, a pyrrolidine moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced via nucleophilic substitution, where the thiazole intermediate reacts with pyrrolidine.
Carbamoylation: The final step involves the carbamoylation of the thiazole-pyrrolidine intermediate using methyl isocyanate or a similar carbamoylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and pyrrolidine moiety are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The carbamate group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate: Characterized by the presence of a thiazole ring, pyrrolidine moiety, and carbamate group.
Methyl N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl N-[5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-10(14)12-9-11-6-8(16-9)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEZAYOQZAMHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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